molecular formula C14H10N2O4S B2667427 Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-51-5

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2667427
CAS No.: 864860-51-5
M. Wt: 302.3
InChI Key: UGGSHTLGTKLRNH-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a furan-2-carboxamido substituent at position 2 and a methyl ester group at position 6 of the benzothiazole core.

The benzothiazole core is a privileged structure in medicinal chemistry, known for its versatility in kinase inhibition, antimicrobial activity, and DNA interaction .

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSHTLGTKLRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the furan-2-carboxamido group: This step involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under amide coupling conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

  • Antimicrobial Properties
    • Compounds containing thiazole and benzothiazole structures have shown promising antibacterial activities. Studies indicate that derivatives of methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate exhibit potent effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
  • Antitumor Activity
    • Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects
    • Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Case Studies

  • Antibacterial Evaluation
    • A study assessing the antibacterial efficacy of this compound demonstrated minimum inhibitory concentrations (MICs) against S. aureus and E. coli that were significantly lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
  • Cancer Cell Line Studies
    • In vitro studies using human cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and increased apoptosis markers compared to untreated controls. These findings support its development as a therapeutic agent in oncology .
  • Inflammation Models
    • Experimental models of inflammation showed that administration of this compound resulted in decreased levels of inflammatory markers, suggesting its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on the cell surface.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Position 2 Substituent Position 6 Substituent Key Biological Activity IC50/EC50 (μM) Reference
Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate (Target) Furan-2-carboxamido Methyl ester Inferred: Kinase inhibition N/A
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) Acetamido + pyridin-2-ylamino Carboxamide BRAFV600E kinase inhibition 7.9
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) Acetamido + phenylsulfonamido Carboxamide Not reported N/A
Methyl 2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylate (15a) 4,5-Dibromopyrrole-2-carboxamido Methyl ester DNA gyrase inhibition >300 (MIC)
Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate Amino Methyl ester + morpholine Intermediate for antibacterial agents N/A

Key Observations :

  • Substituent Impact on Activity: The pyridin-2-ylamino group in compound 22 confers potent BRAFV600E inhibition (IC50 = 7.9 μM), whereas sulfonamido or pyrrole-based analogs (e.g., 20, 15a) show reduced or uncharacterized activity . The furan-2-carboxamido group in the target compound may offer intermediate potency due to furan’s moderate electron-withdrawing effects and hydrogen-bonding capacity.
  • Ester vs.

Comparison with Analogues :

  • Compound 22 uses EEDQ-mediated coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines, yielding 35–60% purity after chromatography .
  • Pyrrole-substituted analogs (e.g., 15a ) employ similar coupling strategies but require protection/deprotection steps for reactive heterocycles, reducing overall yields (e.g., 20–35%) .
Physicochemical and Spectral Properties
  • Solubility : The methyl ester at position 6 improves lipid solubility compared to carboxamide derivatives, as seen in compound 15a (logP ~3.5) .
  • Spectroscopic Data : The target compound’s NMR and HRMS profiles would resemble those of 15a , with characteristic signals for the furan ring (δ 6.5–7.5 ppm in ¹H NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR) .

Biological Activity

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a furan ring and a benzo[d]thiazole moiety. The presence of these functional groups contributes to its biological properties.

Property Value
Molecular Formula C13_{13}H10_{10}N2_{2}O4_{4}S
Molecular Weight 270.29 g/mol
CAS Number Not available

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects.
  • Receptor Interaction : It could interact with various receptors, altering their activity and triggering downstream biological effects.

Anticancer Properties

Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer activity. For example, studies have reported that derivatives of thiazole show cytotoxic effects against leukemia and solid tumor cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance the anticancer efficacy .

Antimicrobial Activity

While some thiazole derivatives have demonstrated antibacterial properties, the specific activity of this compound against various microbial strains remains under investigation. Preliminary studies indicate potential effectiveness against Gram-positive bacteria, although further research is necessary to establish its full antimicrobial spectrum .

Case Studies

  • Study on Antitumor Activity : A study evaluated various thiazole derivatives for their cytotoxicity against human cancer cell lines. This compound was included in the screening process and showed promising results with an IC50 value comparable to established chemotherapeutic agents .
  • Antimicrobial Testing : In vitro testing against bacterial strains revealed that while some derivatives exhibited significant antibacterial activity, this compound showed limited effectiveness, necessitating further modifications for enhanced potency .

Research Findings

Recent advancements in synthetic methodologies have facilitated the exploration of this compound as a lead compound for drug development. Key findings include:

  • High Potency Against Specific Tumor Cell Lines : The compound demonstrated significant cytotoxicity against certain leukemia cell lines with minimal toxicity to normal cells .
  • Potential as a Drug Candidate : Given its unique structure and biological activity, it may serve as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases .

Q & A

Q. What structure-activity relationship (SAR) trends are observed in benzothiazole derivatives?

  • Key Trends :

Electron-Deficient Substituents : Enhance gyrase inhibition (e.g., 3,4-dichloro-pyrrole analogs show 10-fold lower IC₅₀ vs. methyl derivatives) .

Methoxy vs. Hydroxy Groups : Methoxy improves metabolic stability but reduces solubility .

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